(R)-9b

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

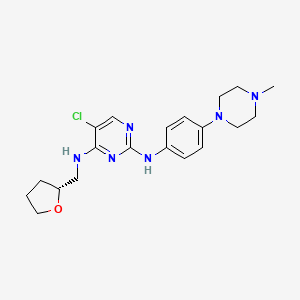

C20H27ClN6O |

|---|---|

分子量 |

402.9 g/mol |

IUPAC名 |

5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H27ClN6O/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25)/t17-/m1/s1 |

InChIキー |

MMJSYUQCKWEFRW-QGZVFWFLSA-N |

異性体SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl |

正規SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-9b, an ACK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-9b, a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This document details its binding characteristics, effects on downstream signaling pathways, and its potential as a therapeutic agent in oncology.

Introduction to ACK1 and Its Role in Cancer

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival.[1] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, lung, and pancreatic cancer.[2] ACK1 integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL.[3] Its activation can lead to the phosphorylation of key downstream effectors, including the androgen receptor (AR) and the survival kinase AKT, promoting tumor growth and resistance to therapy.[4][5]

This compound: A Potent and Selective ACK1 Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor designed to target the ATP-binding site of the ACK1 kinase domain.[2][3] X-ray co-crystallography studies have revealed that this compound binds to the ATP-binding pocket of ACK1, effectively blocking its kinase activity.[2][3]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in-cell activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ACK1 | 56 | 33P HotSpot Assay | [4] |

| ACK1 | 13 | Not Specified | [6][7] |

| ACK1 | 48 | Not Specified | [5] |

| JAK2 | Not Specified | Not Specified | [1] |

| Tyk2 | Not Specified | Not Specified | [1] |

| c-Src | 438 | Not Specified | [4] |

Note: IC50 values can vary between different assay formats.

Table 2: In-Cell Proliferation Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 1.8 | [4] |

| LAPC4 | Prostate Cancer | ~2.0 | [4] |

| VCaP | Prostate Cancer | 2.0 | [4] |

Mechanism of Action: Downstream Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting ACK1-mediated signaling pathways.

In castration-resistant prostate cancer (CRPC), ACK1 plays a pivotal role in androgen-independent AR activation. ACK1 directly phosphorylates AR, leading to its stabilization and transcriptional activity, even in the absence of androgens. This compound effectively blocks this phosphorylation, resulting in decreased AR and AR-V7 expression and suppression of AR target genes like PSA.[5][8] Furthermore, this compound has been shown to erase the ACK1-mediated epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to a global loss of AR expression.[8]

ACK1 can phosphorylate AKT at Tyr176, a modification that contributes to its activation and promotes cell survival.[4] By inhibiting ACK1, this compound prevents this phosphorylation event, thereby attenuating the pro-survival signaling of the AKT pathway.

Recent studies have unveiled a dual mechanism of action for this compound. Besides its direct anti-tumor effects, this compound also exhibits immune-modulatory activity. It has been shown to activate CD8+ T cells within the tumor microenvironment, leading to a robust anti-tumor immune response.[8] This effect is mediated by the inhibition of ACK1-mediated phosphorylation of C-terminal Src kinase (CSK), a negative regulator of T-cell activation.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Caption: ACK1 Signaling Pathway and Inhibition by this compound.

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Detailed Experimental Protocols

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ACK1.

-

Reaction Setup: Prepare a reaction mixture containing recombinant ACK1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase buffer.

-

Initiation: Start the reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-33P]ATP, and measure the radioactivity on the filter using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

This assay determines the number of viable cells in a culture after treatment with this compound.

-

Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Cell Harvesting: Detach the cells using trypsin and resuspend them in a complete medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Analysis: Calculate the percentage of viable cells and determine the IC50 value of this compound for cell growth inhibition.[3][9][10][11][12]

This technique is used to detect the phosphorylation status of ACK1 in cells.

-

Cell Lysis: Lyse treated or untreated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (e.g., anti-pY284-ACK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Re-probe the membrane with an antibody against total ACK1 or a loading control (e.g., β-actin) for normalization.[13]

This assay is used to investigate the association of specific proteins with specific DNA regions.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-pY88-H4). Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region (e.g., the AR promoter) to quantify the enrichment.[14][15]

Clinical Development

A Phase I clinical trial (PHAROS, NCT06705686) is planned to evaluate the safety, tolerability, and recommended Phase II dose of this compound mesylate ((R)-9bMS) in patients with metastatic castration-resistant prostate cancer.[6][16][17]

Conclusion

This compound is a promising ACK1 inhibitor with a multi-faceted mechanism of action. By directly inhibiting the kinase activity of ACK1, it disrupts key oncogenic signaling pathways involving the androgen receptor and AKT. Furthermore, its ability to modulate the immune system adds another dimension to its therapeutic potential. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent for the treatment of various cancers, particularly castration-resistant prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 8. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]

- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 12. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NCT06705686 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 17. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer [clin.larvol.com]

Technical Guide: (R)-9b Binding Affinity for TNK2/ACK1 Kinase

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the binding affinity and mechanism of action of (R)-9b, a potent small molecule inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a critical non-receptor tyrosine kinase implicated in various oncogenic signaling pathways, making it a prime target for cancer therapeutics.[1][2] This guide summarizes the quantitative binding data for this compound, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows. The data indicates that this compound is a potent, nanomolar inhibitor of TNK2, with significant activity in cancer cell lines, and is currently under investigation in clinical trials.[3][4]

Introduction to TNK2/ACK1 Kinase

TNK2/ACK1 is a non-receptor tyrosine kinase that functions as a crucial signaling node, integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR with downstream intracellular effectors.[5][6][7] Its activity is linked to fundamental cellular processes, including proliferation, survival, and migration.[2][6] Dysregulation, amplification, or mutation of the TNK2 gene has been identified in numerous cancers, including prostate, breast, and lung cancer.[1][8] TNK2 promotes oncogenesis through mechanisms such as the phosphorylation and activation of key survival proteins like AKT and the Androgen Receptor (AR), making it an attractive target for therapeutic intervention.[5][9]

Quantitative Binding and Potency Data for this compound

This compound was identified through a fragment-based drug discovery approach and has demonstrated potent and selective inhibition of TNK2 kinase activity.[8] Its binding affinity has been quantified both in vitro through enzymatic assays and in vivo through cell-based functional assays.

In Vitro Enzymatic Inhibition

The primary measure of direct binding affinity is the half-maximal inhibitory concentration (IC50) against the isolated TNK2 enzyme.

| Compound | Target Kinase | IC50 Value (nM) | Assay Type | Source |

| This compound | TNK2/ACK1 | 56 | 33P HotSpot Assay | [7][8][10] |

| (R)-9bMS | TNK2/ACK1 | 13 | Not Specified | [4][11] |

| (S)-9b (enantiomer) | TNK2/ACK1 | 82 | 33P HotSpot Assay | [8] |

| This compound | c-Src | 438 | Not Specified | [8] |

| This compound | JAK2, Tyk2 | Inhibitory Effects | Not Specified | [10] |

Cell-Based Potency

The efficacy of this compound has been confirmed in various cancer cell lines, demonstrating its ability to engage the TNK2 target in a cellular environment and inhibit tumor cell growth.

| Cell Line (Cancer Type) | IC50 Value (µM) | Source |

| MDA-MB-231 (TNBC) | 0.45 | [5] |

| MDA-MB-157 (TNBC) | 0.48 | [5] |

| BT20 (TNBC) | 0.6 | [5] |

| SUM159 (TNBC) | 0.67 | [5] |

| HS578T (TNBC) | 0.75 | [5] |

| HCC38 (TNBC) | 0.8 | [5] |

| HCC1395 (TNBC) | 1.75 | [5] |

| LNCaP (Prostate) | 1.8 | [8] |

| VCaP (Prostate) | 2.0 | [8] |

Note: TNBC refers to Triple-Negative Breast Cancer.

Off-Target Profile

While this compound shows good selectivity for TNK2 over some kinases like c-Src, it has been noted that at higher concentrations, this compound and structurally related compounds can inhibit Aurora B kinase.[8][12] This off-target activity can lead to mitotic failure and polyploidization, a factor to consider in its therapeutic application.[12]

TNK2 Signaling and this compound Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the TNK2 kinase domain, preventing the transfer of phosphate to its downstream substrates.[2][3] This action blocks key survival pathways.

Key TNK2 Signaling Axes Inhibited by this compound:

-

TNK2-AKT Pathway: TNK2 directly phosphorylates and activates AKT at tyrosine 176 (Tyr176).[5][8] Activated AKT is a central kinase that promotes cell survival and proliferation. Treatment with this compound leads to a significant decrease in AKT Tyr176 phosphorylation.[5]

-

TNK2-AR Pathway: In prostate cancer, TNK2 phosphorylates the Androgen Receptor (AR), leading to its activation even in low-androgen conditions, which drives castration-resistant prostate cancer (CRPC).[8][9] this compound has been shown to suppress both AR and its splice variants (e.g., AR-V7).[4][11]

Experimental Protocols for Affinity Determination

A variety of biochemical and cell-based assays are used to determine the binding affinity and functional potency of kinase inhibitors like this compound.

Radiometric Kinase Assay (³³P HotSpot Assay)

This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a gold-standard method for determining in vitro IC50 values.[7][8]

Methodology:

-

Reaction Setup: The TNK2/ACK1 enzyme is incubated in a reaction buffer containing a specific peptide substrate, Magnesium/ATP, and gamma-³³P-labeled ATP.

-

Inhibitor Addition: Serial dilutions of the test compound, this compound, are added to the reaction wells. A control reaction with DMSO (vehicle) is run in parallel.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP. This is typically done by spotting the mixture onto a phosphocellulose filter membrane, which binds the peptide substrate.

-

Washing: The membrane is washed multiple times to remove any unbound radiolabeled ATP.

-

Detection: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the kinase's activity within a living cell, providing evidence of target engagement.

Methodology:

-

Cell Culture: Cancer cells expressing TNK2 (e.g., TNBC or prostate cancer lines) are cultured in appropriate media.[5]

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]

-

Lysis: Cells are harvested and lysed to release cellular proteins.

-

Immunoprecipitation (IP): TNK2 protein is specifically captured from the cell lysate using an anti-TNK2 antibody.

-

Immunoblotting (Western Blot): The captured proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine (pTyr) antibody to detect the autophosphorylation status of TNK2. A separate blot is probed with a total TNK2 antibody to ensure equal loading.

-

Analysis: A reduction in the pTyr signal in this compound-treated samples compared to the control indicates inhibition of TNK2 kinase activity.

Competition Binding Assay (General Principle)

Competition binding assays are an alternative method to measure the direct binding of a compound to a kinase, independent of its enzymatic activity.[13]

Methodology Principle:

-

Components: The assay involves the kinase of interest (TNK2), a known high-affinity ligand (probe) for the kinase that is labeled (e.g., with biotin or a fluorophore), and the unlabeled test compound (this compound).

-

Competition: The kinase is incubated with the labeled probe in the presence of various concentrations of the test compound.

-

Equilibrium: The test compound competes with the labeled probe for binding to the kinase's active site.

-

Detection: The amount of labeled probe bound to the kinase is quantified. A high concentration of a potent test compound will displace the probe, resulting in a low signal.

-

Analysis: The data is used to calculate a binding affinity constant (such as Ki or Kd) for the test compound.

Conclusion

The available data robustly characterizes this compound as a high-affinity inhibitor of TNK2/ACK1 kinase. With an in vitro IC50 in the low nanomolar range and potent activity in suppressing the growth of various cancer cell lines, this compound demonstrates significant therapeutic potential.[5][8] Its mechanism of action, centered on the inhibition of the TNK2-AKT and TNK2-AR signaling axes, provides a strong rationale for its development in oncology. The detailed protocols and pathway analyses presented in this guide offer a comprehensive technical foundation for researchers and drug developers working with this compound and the TNK2 target. The progression of this compound into clinical trials underscores its promise as a next-generation targeted therapy.[3]

References

- 1. ClinPGx [clinpgx.org]

- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNK2 - Wikipedia [en.wikipedia.org]

- 7. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 12. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of (R)-9b: A Dual-Action Inhibitor of ACK1 for Prostate Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-9b is a potent and selective small-molecule inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in the progression of hormone-refractory cancers, particularly prostate cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the fragment-based drug design approach that led to its identification, the enantioselective synthetic route, and its unique dual mechanism of action. This compound not only directly inhibits ACK1 signaling, thereby impacting the androgen receptor (AR) and AKT pathways, but also exerts an immunomodulatory effect by activating T-cells through the inhibition of C-terminal Src kinase (CSK). This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound was driven by a fragment-based approach aimed at developing novel and potent inhibitors of ACK1 (also known as TNK2).[1] ACK1 is a critical signaling node that integrates inputs from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[2] In prostate cancer, aberrantly activated ACK1 promotes androgen-independent tumor growth by phosphorylating the androgen receptor at key tyrosine residues (Tyr-267 and Tyr-363), leading to its activation in a ligand-independent manner.[3] Furthermore, ACK1 can epigenetically upregulate AR expression through the phosphorylation of histone H4.[3] Given the central role of ACK1 in castration-resistant prostate cancer (CRPC), it emerged as a high-value therapeutic target.

The design of this compound involved the synthesis of focused libraries of compounds created by combining fragments from known ACK1 inhibitors.[1] Screening of these libraries through ELISA-based kinase inhibition and 33P HotSpot assays led to the identification of the [(tetrahydrofurfuryl)amino]pyrimidine scaffold as a promising starting point.[1] Subsequent structure-activity relationship (SAR) studies and chiral separation identified this compound as the more potent enantiomer.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Platform | Reference |

| ACK1 | 56 | 33P HotSpot Assay | [1] |

| JAK2 | - (98.6% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| Tyk2 | - (98.9% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| ABL1 | - (82.8% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| ALK | - (86.0% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| CHK1 | - (84.8% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| FGFR1 | - (86.4% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| LCK | - (87.7% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

| ROS1 | - (84.2% inhibition at 1 µM) | 33P HotSpot Assay | [1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Method | Reference |

| LNCaP | 1.8 | Trypan Blue Exclusion | [1] |

| LAPC4 | ~5 | Trypan Blue Exclusion | [1] |

| VCaP | 2.0 | Trypan Blue Exclusion | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Method | Reference |

| Human Plasma Stability (t1/2) | > 6 hours | HPLC Analysis | [1] |

| Solubility (PBS with 10% DMSO) | 1 mg/mL | - | [1] |

| Solubility of Mesylate Salt ((R)-9bMS) in PBS with 10% DMSO | > 5 mg/mL | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization.

Synthesis of (R)-5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine (this compound)

The enantioselective synthesis of this compound starts from commercially available (R)-(-)-tetrahydrofurfurylamine and proceeds through a two-step process involving a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

-

Reagents: 2,4-dichloro-5-chloropyrimidine, (R)-(-)-tetrahydrofurfurylamine, Diisopropylethylamine (DIPEA), n-Butanol.

-

Procedure: To a solution of 2,4-dichloro-5-chloropyrimidine (1.0 eq) in n-butanol is added (R)-(-)-tetrahydrofurfurylamine (1.1 eq) and DIPEA (1.5 eq). The reaction mixture is heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the intermediate product.

Step 2: Synthesis of this compound

-

Reagents: (R)-5-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, 1-(4-aminophenyl)-4-methylpiperazine, Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), Sodium tert-butoxide, 1,4-Dioxane.

-

Procedure: A mixture of the intermediate from Step 1 (1.0 eq), 1-(4-aminophenyl)-4-methylpiperazine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (1.4 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under an inert atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

ACK1 Kinase Inhibition Assay (33P HotSpot Assay)

This radiometric assay directly measures the catalytic activity of ACK1 kinase.

-

Materials: Recombinant ACK1 enzyme, appropriate substrate peptide, 33P-ATP, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO), this compound in DMSO.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, add the ACK1 enzyme and substrate peptide in the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Initiate the kinase reaction by adding 33P-ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 2 hours).

-

Stop the reaction and spot the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated 33P-ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[1]

-

Cell Proliferation Assay (Trypan Blue Exclusion)

This assay determines the effect of this compound on the viability of prostate cancer cells.

-

Cell Lines: LNCaP, LAPC4, VCaP.

-

Reagents: this compound, DMSO, complete cell culture medium, Trypan Blue solution (0.4%).

-

Procedure:

-

Seed the prostate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 1, 2.5, 5, 7.5, and 10 µM) or DMSO as a vehicle control.[1]

-

Incubate the cells for 72 hours.[1]

-

At the end of the incubation period, detach the cells using trypsin.

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

Calculate the percentage of viable cells and determine the IC50 value for cell growth inhibition.[1]

-

ACK1 Autophosphorylation Assay in Cells

This Western blot-based assay assesses the ability of this compound to inhibit ACK1 activity within a cellular context.

-

Cell Line: LAPC4.

-

Reagents: this compound, DMSO, Epidermal Growth Factor (EGF), cell lysis buffer, antibodies against phospho-ACK1 and total ACK1.

-

Procedure:

-

Culture LAPC4 cells to near confluence.

-

Pre-treat the cells with this compound (e.g., 5 µM) or DMSO for a specified time.[1]

-

Stimulate the cells with a ligand that activates ACK1, such as EGF.

-

Lyse the cells and quantify the protein concentration.

-

Perform immunoprecipitation for ACK1, followed by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect autophosphorylated ACK1. Alternatively, directly probe the cell lysates with a phospho-specific ACK1 antibody.

-

Normalize the phospho-ACK1 signal to the total ACK1 signal to determine the extent of inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

ACK1 Signaling in Prostate Cancer and Inhibition by this compound

Caption: ACK1 signaling pathways and the inhibitory points of this compound.

Experimental Workflow for this compound Evaluation

Caption: A logical workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a promising, potent, and selective inhibitor of ACK1 with a well-defined enantioselective synthesis and a novel dual mechanism of action. Its ability to both directly target pro-tumorigenic pathways in prostate cancer cells and to activate an anti-tumor immune response makes it a compelling candidate for further development. A Phase I clinical trial for its mesylate salt, (R)-9bMS, is anticipated to begin in early 2025.[2][4] This technical guide provides a foundational resource for researchers interested in the continued investigation and potential clinical application of this compound and other ACK1 inhibitors.

References

- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 3. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

(R)-9b: A Novel Dual-Action Inhibitor for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge due to the development of resistance to standard androgen deprivation therapies. A key driver of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms involving the full-length receptor or constitutively active splice variants like AR-V7. The non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (ACK1), has emerged as a critical regulator of AR and AR-V7 expression and activity. (R)-9b, a potent and selective small molecule inhibitor of ACK1, has demonstrated significant preclinical efficacy in CRPC models by not only suppressing AR/AR-V7 signaling but also by activating a robust anti-tumor immune response. This document provides a comprehensive technical overview of the role of this compound in CRPC, including its mechanism of action, preclinical data, and the design of its first-in-human clinical trial.

Introduction to this compound and its Target: ACK1

This compound is a small molecule inhibitor of ACK1 (also known as TNK2) tyrosine kinase.[1][2] ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases and is frequently overexpressed or hyperactivated in several cancers, including prostate cancer.[3] In the context of CRPC, ACK1 plays a pivotal role in promoting tumor growth and survival through both direct and indirect mechanisms.[4][5]

Mechanism of Action of this compound in CRPC

This compound exerts a dual anti-tumor effect in CRPC by directly targeting the tumor cells and by modulating the host immune system.[6][7]

Direct Anti-Tumor Effects: Inhibition of the ACK1/AR Signaling Axis

In CRPC, ACK1 acts as an epigenetic modifier, regulating the expression of both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7.[6][7] This is a key mechanism of resistance to second-generation AR antagonists like enzalutamide.[8][9]

The proposed signaling pathway is as follows:

-

ACK1 Activation: Upstream signals from receptor tyrosine kinases lead to the activation of ACK1.[3]

-

Histone Phosphorylation: Activated ACK1 phosphorylates histone H4 at tyrosine 88 (pY88-H4) in the promoter region of the AR gene.[9]

-

AR Gene Transcription: The pY88-H4 mark is read by the WDR5/MLL2 complex, which then deposits transcriptionally activating H3K4-trimethyl marks, leading to increased transcription of the AR gene, including the AR-V7 splice variant.[9]

-

Positive Feedback Loop: A positive feedback loop exists where ACK1-mediated phosphorylation of AR at Y267 is a prerequisite for its acetylation at K609 (acK609-AR).[8][10] This acetylated form of AR is recruited to the enhancers of both AR and ACK1 genes, further upregulating their expression and sustaining a resistant state.[8][10]

This compound, by inhibiting ACK1, disrupts this entire cascade. It prevents the initial histone phosphorylation, leading to a downstream reduction in AR and AR-V7 levels, thereby sensitizing enzalutamide-resistant cells to treatment.[7][9]

Figure 1: The ACK1/AR signaling pathway in CRPC and the inhibitory action of this compound.

Immunomodulatory Effects: T-Cell Activation

Beyond its direct effects on tumor cells, this compound has been shown to activate the host's anti-tumor immune response.[6][7] It overcomes the CSK-restrained LCK activity in T-cells, leading to robust immune activation.[6] In preclinical models, treatment with this compound resulted in a significant increase in CD137+/CD8+ cytotoxic T-cells and effector CD44hiCD62Llow CD8+ T-cells in the lymph nodes.[3] This leads to enhanced T-cell penetration into the tumor, contributing to tumor suppression.[11][12] This dual mechanism of action positions this compound as a unique therapeutic agent for CRPC.[6][7]

Figure 2: Immunomodulatory action of this compound leading to T-cell activation.

Preclinical Data

This compound has demonstrated promising activity in a range of preclinical models of CRPC.

In Vitro Activity

The mesylate salt of this compound, denoted as (R)-9bMS, exhibits potent inhibition of ACK1 and suppresses the proliferation of various prostate cancer cell lines.[9]

| Cell Line | Type | IC50 of (R)-9bMS | Reference |

| C4-2B | Castration-Resistant | 400 nM | [9] |

| VCaP | Castration-Resistant | 450 nM | [9] |

| LAPC4 | Androgen-Sensitive | 750 nM | [9] |

| LNCaP | Androgen-Sensitive | 1.8 µM | [9] |

| RWPE | Normal Prostate | ~10 µM | [9] |

This compound has an IC50 of 56 nM for the ACK1 tyrosine kinase.[1][2] The mesylate salt, (R)-9bMS, has a reported IC50 of 48 nM for ACK1.[9]

In Vivo Efficacy

(R)-9bMS has shown significant anti-tumor activity in mouse xenograft models of CRPC, including those resistant to enzalutamide and abiraterone.[4][6][7]

| Model | Treatment | Dosing | Outcome | Reference |

| Enzalutamide-resistant C4-2B xenografts | This compound (subcutaneous) | 12 or 20 mg/kg, 5 times a week | Significant reduction in tumor volume and weight. | [10] |

| Enzalutamide-resistant CRPC xenografts | This compound (oral and subcutaneous) | Not specified | Reduced tumor size. | [8] |

| CD44+PSA-/lo VCaP xenografts in castrated mice | (R)-9bMS (intraperitoneal) | 25 mg/kg, twice a week for 4 weeks | Significant suppression of xenograft tumor growth. | [13] |

| CRPC model | (R)-9bMS (oral) | 130 mg/kg, 5 days a week for 5 weeks | Suppressed tumor growth with no observed toxicity. | [4] |

Toxicology and Pharmacokinetics

Preclinical toxicology studies have been conducted in rats and dogs.[6][7]

| Species | Study Duration | No-Observed-Adverse-Effect Level (NOAEL) / Safe Dose | Reference |

| Rat | 10-day MTD study | Not toxic up to 60 mg/kg. | [4] |

| Rat | 28-day toxicity study | STD10 of 60 mg/kg/day. | [7] |

| Dog | 28-day toxicity study | HNSTD of 45 mg/kg/day. | [7] |

This compound and its mesylate salt have shown excellent drug-like properties, including high stability in human and rat microsomes and a long half-life in human plasma (> 6 hours).[2][4] The mesylate salt, (R)-9bMS, has significantly improved aqueous solubility.[2][9]

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

-

Cell Seeding: Prostate cancer cell lines (C4-2B, VCaP, LAPC4, LNCaP, RWPE) are seeded in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere overnight, they are treated with increasing concentrations of (R)-9bMS.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[4][9]

In Vivo Xenograft Tumor Growth Study

-

Cell Implantation: Enzalutamide-resistant C4-2B cells are injected subcutaneously into castrated male severe combined immunodeficient (SCID) mice.[10]

-

Tumor Establishment: Tumors are allowed to grow to a palpable size.[10]

-

Treatment Administration: Mice are randomized into treatment groups and receive either vehicle control or this compound at specified doses and schedules (e.g., 12 or 20 mg/kg, subcutaneously, five times a week).[10]

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., twice a week) using calipers.[10]

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.[10]

Figure 3: Preclinical to clinical development workflow for this compound.

Clinical Development: The PHAROS Trial

Based on the strong preclinical rationale, a Phase 1, first-in-human clinical trial of (R)-9bMS, named PHAROS (NCT06705686), has been designed.[6][7]

Trial Design

-

Phase: Phase Ib, single-center, open-label, dose-escalation study.[6][7]

-

Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on enzalutamide or abiraterone.[6][7]

-

Intervention: (R)-9bMS administered orally twice a day in 28-day cycles.[6]

Objectives

Dosing

-

Starting Dose: The starting dose for the trial is 60 mg total per day (30 mg administered twice daily).[6][7] This was calculated based on 1/10th of the severely toxic dose in 10% of rodents (STD10).[6]

-

Dose Escalation: The trial will employ a Bayesian Optimal Interval (BOIN) design for dose escalation.[6][7]

Conclusion

This compound represents a promising novel therapeutic agent for castration-resistant prostate cancer. Its unique dual mechanism of action, which involves the direct suppression of the ACK1/AR signaling axis and the activation of a potent anti-tumor immune response, addresses key drivers of therapeutic resistance in CRPC. The robust preclinical data provide a strong foundation for the ongoing clinical development of (R)-9bMS. The PHAROS trial will be crucial in establishing the safety, tolerability, and preliminary efficacy of this agent in patients with advanced CRPC, a population with a significant unmet medical need.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 4. pcf.org [pcf.org]

- 5. Acetylation and Activation of AR K609 and ACK1 Promote Resistance to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 8. frontlinegenomics.com [frontlinegenomics.com]

- 9. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronologically modified androgen receptor in recurrent castration-resistant prostate cancer and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. scienceboard.com [scienceboard.com]

- 13. Blockade of ACK1/TNK2 To Squelch the Survival of Prostate Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

The ACK1 Inhibitor (R)-9b: A Technical Guide to its Effects on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-9b is a potent and selective small-molecule inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2.[1][2] This non-receptor tyrosine kinase is a critical regulator of androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC).[3] Preclinical studies have demonstrated that this compound can overcome resistance to second-generation AR antagonists like enzalutamide by disrupting a key signaling cascade that maintains AR expression and activity.[4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for key assays used in its evaluation.

Mechanism of Action

This compound exerts its effects on androgen receptor signaling primarily through the inhibition of ACK1. In castration-resistant prostate cancer, ACK1 plays a pivotal role in maintaining AR signaling, even in the absence of androgens.[3] ACK1 phosphorylates the androgen receptor at tyrosine 267 (Y267), a crucial step that precedes and is required for the acetylation of AR at lysine 609 (K609).[1][4] This acetylated form of AR (acK609-AR) can translocate to the nucleus and activate a distinct transcriptional program, driving tumor growth and conferring resistance to enzalutamide.[1][5] this compound, by inhibiting ACK1, blocks this entire cascade, leading to a reduction in AR phosphorylation and acetylation, and subsequently, a decrease in the expression of AR and its target genes.[1][4] Furthermore, this compound has been shown to suppress the expression of the AR splice variant AR-V7, which is another mechanism of resistance to AR-targeted therapies.[6][7]

dot

Caption: Mechanism of this compound on AR Signaling.

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Target | Reference |

| ACK1 Kinase Inhibition | |||

| IC50 | 56 nM | ACK1 (in vitro kinase assay) | [1][4] |

| IC50 | 13 nM | ACK1 | [6] |

| IC50 | 48 nM | ACK1 ((R)-9bMS) | [8] |

| Cell Proliferation Inhibition | |||

| IC50 | 400 nM | C4-2B | [8] |

| IC50 | 450 nM | VCaP | [8] |

| IC50 | 750 nM | LAPC4 | [8] |

| IC50 | 1.8 µM | LNCaP | [8] |

| IC50 | ~10 µM | RWPE (normal prostate) | [8] |

| IC50 | < 2 µM | Human cancer cell lines (in vivo) | [2][4] |

| Selectivity | |||

| IC50 | 438 nM | cSrc | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Treatment | Dosing | Outcome | Reference |

| Enzalutamide-resistant C4-2B xenografts in castrated male SCID mice | This compound | 12 mg/kg or 20 mg/kg, s.c., 5 times a week | Compromised tumor growth | [1] |

| Enzalutamide-resistant VCaP xenografts in male SCID mice | This compound | 12 mg/kg or 20 mg/kg, s.c., 5 times a week | Reduced tumor weight | [9] |

| CRPC xenografts in mice | (R)-9bMS | Orally and subcutaneously | Suppressed tumor growth | [7] |

Experimental Protocols

ACK1 In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against ACK1 kinase.

Materials:

-

Recombinant human ACK1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (e.g., [γ-³³P]-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)

-

Substrate (e.g., Poly (Glu, Tyr) 4:1 or a specific peptide substrate)

-

This compound at various concentrations

-

96-well plates

-

Incubator

-

Detection reagents (e.g., scintillation counter for radiometric assay or ADP-Glo™ Kinase Assay kit for luminescence-based assay)[10][11]

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant ACK1 enzyme, and the substrate in a 96-well plate.

-

Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and measuring the incorporated radioactivity. For luminescence-based assays, this involves measuring the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines a common method to assess the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP)

-

Complete cell culture medium

-

This compound at various concentrations

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for AR and Phospho-ACK1

This protocol details the detection of total and phosphorylated protein levels in cell lysates.

Materials:

-

Prostate cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-phospho-ACK1, anti-ACK1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes

This protocol describes the measurement of mRNA expression levels of AR and its target genes.

Materials:

-

Prostate cancer cells treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., AR, KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qRT-PCR reactions with the master mix, cDNA, and primers for each target and housekeeping gene.

-

Run the qRT-PCR program on a thermal cycler.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., male SCID mice)

-

Enzalutamide-resistant prostate cancer cells (e.g., C4-2B or VCaP)

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in Captisol)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flanks of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the specified dose and schedule (e.g., subcutaneous injection, 5 days a week).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, qRT-PCR).

Visualizations

dot

Caption: Workflow for this compound Evaluation.

Conclusion

This compound is a promising therapeutic agent that targets the ACK1-AR signaling axis, offering a novel strategy to overcome resistance in castration-resistant prostate cancer. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols provide a foundation for researchers to further investigate the effects of this compound and similar compounds on androgen receptor signaling. The ongoing Phase I clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. frontlinegenomics.com [frontlinegenomics.com]

- 6. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ACK1 Regulates Histone H4 Tyr88-phosphorylation and AR Gene Expression in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

In vitro characterization of (R)-9b

An In-Depth Technical Guide to the In Vitro Characterization of (R)-9b

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biochemical properties of this compound.

Introduction

This compound is a small molecule inhibitor targeting ACK1, a non-receptor tyrosine kinase implicated in various cancers, including those of the prostate, breast, and lung.[1][2] ACK1 acts as a central signaling node, integrating signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[3] Aberrant activation of ACK1 is associated with tumor progression, making it a compelling target for cancer therapy. This compound was developed to selectively inhibit ACK1 activity and has demonstrated significant anti-proliferative effects in cancer cell lines and preclinical models.[2][3][4] This guide details the key in vitro studies that have defined the pharmacological profile of this compound.

Biochemical Activity and Selectivity

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of ACK1. This has been quantified through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| ACK1 | ³³P HotSpot Assay | 56 | [1][2] |

| JAK2 | ³³P HotSpot Assay | 6 | [2] |

| Tyk2 | ³³P HotSpot Assay | 5 | [2] |

| c-Src | Not Specified | 438 | [2] |

| ABL1 | ³³P HotSpot Assay | 206 | [2] |

| ALK | ³³P HotSpot Assay | 143 | [2] |

| CHK1 | ³³P HotSpot Assay | 154 | [2] |

| FGFR1 | ³³P HotSpot Assay | 160 | [2] |

| LCK | ³³P HotSpot Assay | 136 | [2] |

| ROS/ROS1 | ³³P HotSpot Assay | 124 | [2] |

Cellular Activity

The in vitro efficacy of this compound has been demonstrated in various cancer cell lines, where it inhibits cell proliferation and modulates ACK1-mediated signaling pathways.

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Reference |

| LNCaP | Trypan Blue Exclusion Assay | 1.8 | [2] |

| LAPC4 | Trypan Blue Exclusion Assay | ~5 | [2] |

| VCaP | Trypan Blue Exclusion Assay | 2 | [2] |

Experimental Protocols

³³P HotSpot™ Kinase Assay

This radiometric assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Principle: The assay relies on the separation of the radiolabeled substrate from the unreacted [γ-³³P]ATP via filter binding. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., recombinant ACK1), its corresponding substrate, and any required cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

-

Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature for a defined period to allow for substrate phosphorylation.

-

Termination and Separation: Spot the reaction mixture onto a P81 phosphocellulose filter paper. The filter specifically binds the phosphorylated substrate, while the unreacted [γ-³³P]ATP is washed away.

-

Detection: Quantify the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Trypan Blue Exclusion)

This assay is used to determine the number of viable cells in a culture after treatment with a compound.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (LNCaP, LAPC4, or VCaP) into multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Cell Harvesting: Detach the cells from the plate using trypsin-EDTA.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

ACK1 Autophosphorylation Assay (Immunoblotting)

This assay assesses the ability of this compound to inhibit the activation of ACK1 in a cellular context.

Principle: ACK1 activation involves autophosphorylation on specific tyrosine residues. This can be detected by Western blotting using an antibody specific to the phosphorylated form of ACK1.

Protocol:

-

Cell Culture and Treatment: Culture prostate cancer cells (e.g., LAPC4) and pre-treat them with this compound or vehicle control.

-

Stimulation: Stimulate the cells with a growth factor like Epidermal Growth Factor (EGF) to induce ACK1 activation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ACK1 (p-ACK1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-ACK1 in treated versus untreated cells. Use an antibody against total ACK1 or a housekeeping protein (e.g., actin) as a loading control.

Signaling Pathways and Experimental Workflows

ACK1 Signaling Pathway Inhibition by this compound

The following diagram illustrates the signaling pathway involving ACK1 and the inhibitory effect of this compound.

Caption: ACK1 signaling pathway and inhibition by this compound.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 4. reactionbiology.com [reactionbiology.com]

(R)-9b: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of (R)-9b, a potent inhibitor of Activated CDC42 Kinase 1 (ACK1), also known as TNK2. The document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of the kinase selectivity and associated experimental workflows.

Executive Summary

This compound is a small molecule inhibitor with high potency against ACK1, a non-receptor tyrosine kinase implicated in the progression of various cancers, including prostate and breast cancer.[1][2] Kinase profiling studies have revealed that while this compound is a highly effective inhibitor of ACK1, it also exhibits significant activity against other kinases, most notably members of the Janus kinase (JAK) family. Understanding this selectivity profile is crucial for the further development of this compound as a therapeutic agent and for interpreting its biological effects.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of kinases. The data, summarized in the tables below, is derived from in vitro kinase assays.

Primary Target and Key Off-Targets

| Kinase | IC50 (nM) | % Inhibition @ 1µM |

| ACK1 (TNK2) | 56 | 99.8% |

| JAK2 | 6 | 98.6% |

| Tyk2 | 5 | 98.9% |

| FGFR1 | 160 | 86.4% |

| ABL1 | 206 | 82.8% |

| CHK1 | 154 | 84.8% |

| ALK | 143 | 86.0% |

| LCK | 136 | 87.7% |

| ROS/ROS1 | 124 | 84.2% |

| c-Src | 438 | Not Reported |

Data sourced from a kinase panel screening using the Reaction Biology 33P HotSpot kinase profiling service.[3]

Experimental Protocols

The quantitative kinase inhibition data for this compound was primarily generated using a 33P HotSpot kinase assay. This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

33P HotSpot Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP.

-

Inhibitor Addition: this compound is added to the reaction wells at a range of concentrations. Control wells with no inhibitor (vehicle control) and no kinase (background control) are also included.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing [γ-33P]ATP.

-

Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.

-

Termination and Capture: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

-

Washing: The filter membranes are washed to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate on the filter membrane is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Kinase Selectivity Profile of this compound

The following diagram illustrates the primary target and key off-targets of this compound based on the provided inhibition data.

Caption: Kinase selectivity of this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in the 33P HotSpot kinase assay used to determine the inhibitory profile of this compound.

Caption: Workflow of a 33P HotSpot kinase assay.

Signaling Pathway Context

ACK1 is a crucial signaling node that integrates signals from various receptor tyrosine kinases, including EGFR, HER2, and PDGFR.[2] Its activation has been linked to the promotion of cell growth and survival in hormone-refractory cancers.[3] The inhibitory action of this compound on ACK1 can disrupt these oncogenic signaling pathways. However, its potent inhibition of JAK2 and Tyk2 suggests that this compound may also impact the JAK-STAT signaling pathway, which is critical for cytokine signaling and immune responses. This dual activity could have synergistic therapeutic effects but also warrants careful consideration of potential off-target effects. At higher concentrations, this compound has also been shown to induce polyploidization through the inhibition of Aurora B kinase, an effect that is independent of its action on TNK2 (ACK1).[4]

Conclusion

This compound is a potent inhibitor of ACK1 with significant activity against JAK family kinases and other cancer-relevant kinases. This detailed selectivity profile provides a critical foundation for its continued investigation as a potential anti-cancer therapeutic. Further studies are warranted to fully elucidate the pharmacological consequences of its multi-kinase inhibition profile in both preclinical models and clinical settings. A Phase I clinical trial for this compound (also referred to as (R)-9bMS) in patients with prostate cancer is anticipated.[2][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ACK1 INHIBITOR, this compound | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel ACK1 Inhibitor this compound in Patients With Prostate Cancer | MedPath [trial.medpath.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Stereospecific Inhibition of ACK1 by (R)-9b and its Enantiomer (S)-9b: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of the stereoisomers (R)-9b and (S)-9b, potent inhibitors of the Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. Aberrant ACK1 activity is implicated in the progression of various cancers, making it a critical therapeutic target. This document details the differential inhibitory activities of the (R) and (S) enantiomers, presents key quantitative data, outlines the experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. The data presented herein demonstrates the marginal superiority of the (R)-enantiomer in ACK1 inhibition and highlights the potential of these compounds in cancer therapy.

Introduction to ACK1 and its Role in Cancer

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that acts as a crucial signaling node for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, MERTK, and AXL.[1] Its activation is linked to the promotion of cell survival, proliferation, and migration in various cancer types, including prostate, breast, and lung cancer.[1][2] ACK1 exerts its oncogenic functions through the phosphorylation of key downstream effectors such as AKT and the androgen receptor (AR).[2] Given its pivotal role in driving tumor progression and its amplification or mutation in a significant percentage of cancers, ACK1 has emerged as a promising target for therapeutic intervention.[1]

Quantitative Analysis of this compound and (S)-9b Activity

The inhibitory potential of the enantiomers this compound and (S)-9b against ACK1 has been quantified through various in vitro and cellular assays. The (R)-enantiomer consistently demonstrates slightly greater potency.

Table 1: In Vitro and Cellular Activity of this compound and (S)-9b [2]

| Compound | Assay Type | Target | IC50 (nM) | Cell Line | IC50 (µM) |

| This compound | 33P HotSpot Assay | ACK1 | 56 | LNCaP | 1.8 |

| (S)-9b | 33P HotSpot Assay | ACK1 | 82 | LNCaP | 1.8 |

| This compound | Cell Viability Assay | - | - | LAPC4 | Comparable to (S)-9b and AIM-100 |

| (S)-9b | Cell Viability Assay | - | - | LAPC4 | Comparable to this compound and AIM-100 |

Table 2: Pharmacokinetic Properties of this compound and (S)-9b [2]

| Compound | Parameter | Matrix | Value |

| This compound | Half-life (t1/2) | Human Plasma | > 6 hours |

| (S)-9b | Half-life (t1/2) | Human Plasma | > 6 hours |

| This compound | Solubility | PBS with 10% DMSO | 1 mg/mL |

| (S)-9b | Solubility | PBS with 10% DMSO | 0.9 mg/mL |

Signaling Pathways

This compound and (S)-9b exert their effects by inhibiting the ACK1 signaling pathway. The following diagram illustrates the central role of ACK1 in integrating signals from upstream RTKs and propagating them to downstream effectors involved in cell survival and proliferation.

References

Crystal Structure of (R)-9b Bound to ACK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the potent and selective inhibitor, (R)-9b, in complex with the Activated Cdc42-associated kinase 1 (ACK1). ACK1 is a non-receptor tyrosine kinase implicated in various cancers, making it a critical target for therapeutic development. Understanding the structural basis of its inhibition by this compound is paramount for the rational design of next-generation ACK1-targeted therapies. This document details the quantitative binding data, crystallographic information, experimental methodologies, and relevant signaling pathways.

Data Presentation

Quantitative Binding and Crystallographic Data

The following tables summarize the key quantitative data for the interaction between this compound and ACK1, as well as the crystallographic details of the complex.

| Inhibitor | Target Kinase | Binding Affinity (IC₅₀) | Assay Method |

| This compound | ACK1 | 56 nM[1] | ³³P HotSpot Assay[1] |

Table 1: In vitro binding affinity of this compound for ACK1.

| Parameter | Value |

| PDB ID | 8FE9 |

| Resolution | 3.20 Å |

| Space Group | I 4 2 2 |

| Unit Cell (a, b, c) | 91.69 Å, 91.69 Å, 190.07 Å |

| Unit Cell (α, β, γ) | 90°, 90°, 90° |

| R-Value Work | 0.188 |

| R-Value Free | 0.228 |

| Expression System | Spodoptera frugiperda (Sf9) |

| Method | X-RAY DIFFRACTION |

Table 2: Crystallographic data for the ACK1-(R)-9b complex.

Kinase Selectivity Profile of this compound

This compound exhibits selectivity for ACK1 but also shows inhibitory activity against other kinases, most notably the JAK family kinases.

| Kinase | Inhibition (%) at 1 µM | IC₅₀ |

| ACK1 | 99.8% [1] | 56 nM [1] |

| JAK2 | 98.6%[1] | 6 nM[1] |

| Tyk2 | 98.9%[1] | 5 nM[1] |

| ABL1 | 82.8%[1] | 206 nM[1] |

| ALK | 86.0%[1] | 143 nM[1] |

| CHK1 | 84.8%[1] | 154 nM[1] |

| FGFR1 | 86.4%[1] | 160 nM[1] |

| LCK | 87.7%[1] | 136 nM[1] |

| ROS/ROS1 | 84.2%[1] | 124 nM[1] |

Table 3: Selectivity profile of this compound against a panel of kinases.[1]

Experimental Protocols

Protein Expression and Purification of ACK1 Kinase Domain

The following is a representative protocol for the expression and purification of the ACK1 kinase domain using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells, a common method for producing kinases for structural studies.[2][3][4][5]

-

Generation of Recombinant Baculovirus:

-

The cDNA encoding the human ACK1 kinase domain (residues 110-476, for example) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His₆-tag for affinity purification.

-

The recombinant plasmid is transformed into DH10Bac E. coli to generate a recombinant bacmid via site-specific transposition.

-

The recombinant bacmid DNA is isolated and used to transfect Sf9 insect cells to produce the initial viral stock (P1).

-

The P1 viral stock is then amplified to generate a high-titer P2 stock.

-

-

Protein Expression:

-

Sf9 cells are grown in suspension culture in a suitable insect cell medium (e.g., SF-900 II SFM) to a density of 2 x 10⁶ cells/mL.

-

The cells are infected with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 1-5.

-

The infected cells are incubated at 27°C with shaking for 48-72 hours to allow for protein expression.

-

-

Cell Lysis and Lysate Clarification:

-

The cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by ultracentrifugation to remove cell debris.

-

-

Affinity and Size-Exclusion Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The His-tagged ACK1 kinase domain is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

For tag removal (optional), the eluted protein is treated with a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the cleaved tag and protease.

-

The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Fractions containing pure, monomeric ACK1 kinase domain are pooled and concentrated. Protein purity is assessed by SDS-PAGE.

-

Co-crystallization of ACK1 with this compound

The crystal structure of the ACK1 kinase domain in complex with this compound was obtained by X-ray diffraction. The following is a detailed protocol for co-crystallization using the hanging drop vapor diffusion method.[6][7][8][9][10]

-

Complex Formation:

-

The purified ACK1 kinase domain is incubated with a 3-5 fold molar excess of this compound (dissolved in DMSO) on ice for 1-2 hours to ensure complex formation.

-

-

Crystallization Screening:

-

Initial crystallization conditions are screened using commercially available sparse matrix screens.

-

-

Hanging Drop Vapor Diffusion:

-

A 1-2 µL drop of the ACK1-(R)-9b complex is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

-